molecular formula C21H22ClF3N2O4 B11475509 ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}alaninate

ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}alaninate

Cat. No.: B11475509
M. Wt: 458.9 g/mol
InChI Key: ZGOBGIDEMHHQKC-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available reagents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts for substitution reactions: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxyphenyl group can contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE: Similar in structure but lacks the trifluoromethyl group.

    ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE: Similar but with a bromine atom instead of chlorine.

Uniqueness

The presence of the trifluoromethyl group in ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22ClF3N2O4

Molecular Weight

458.9 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[2-(4-methoxyphenyl)ethylamino]propanoate

InChI

InChI=1S/C21H22ClF3N2O4/c1-3-31-19(29)20(21(23,24)25,27-18(28)16-6-4-5-7-17(16)22)26-13-12-14-8-10-15(30-2)11-9-14/h4-11,26H,3,12-13H2,1-2H3,(H,27,28)

InChI Key

ZGOBGIDEMHHQKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCCC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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